1-[(dimethylamino)methyl]cyclohexan-1-ol

Lipophilicity Partition Coefficient Drug Design

Researchers requiring tertiary amino alcohols face variable performance from generic amines like N,N-dimethylethanolamine due to differences in lipophilicity and basicity. This cyclohexanol-based compound (CAS 21095-16-9) offers a defined intermediate log P (1.2) and TPSA (23.5 Ų). - **Biphasic Catalysis**: Balanced partitioning at liquid-liquid interfaces vs. too-hydrophilic or too-lipophilic analogs. - **Medicinal Chemistry**: Direct structural precursor to tramadol-like molecules; drug-like scaffold for opioid/reuptake programs. - **Polymer Additive**: Moderate basicity (pKa ~15.05) provides unique gel/blow balance, potentially reducing co-catalyst loads. Supplied ≥98% purity for R&D and further manufacturing.

Molecular Formula C9H19NO
Molecular Weight 157.257
CAS No. 21095-16-9
Cat. No. B2862971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(dimethylamino)methyl]cyclohexan-1-ol
CAS21095-16-9
Molecular FormulaC9H19NO
Molecular Weight157.257
Structural Identifiers
SMILESCN(C)CC1(CCCCC1)O
InChIInChI=1S/C9H19NO/c1-10(2)8-9(11)6-4-3-5-7-9/h11H,3-8H2,1-2H3
InChIKeyCZRCDRZKRJGHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Dimethylamino)methyl]cyclohexan-1-ol Overview


1-[(dimethylamino)methyl]cyclohexan-1-ol (CAS 21095-16-9) is a tertiary amino alcohol belonging to the cyclohexanol class, characterized by a dimethylaminomethyl group at the 1-position [1]. It serves as a versatile small-molecule scaffold and a synthetic intermediate, particularly noted for its structural relation to the analgesic tramadol . The compound is typically supplied with a purity of ≥98% for research and further manufacturing use .

Workflow

Synthetic intermediate scaffold

Cyclohexanol with tertiary amine

Selection Property

Reported intermediate lipophilicity

Balances aqueous/organic solubility

Use Context

Tramadol-analog building block

Pre-installed dimethylaminomethyl group

1-[(Dimethylamino)methyl]cyclohexan-1-ol Substitution Risks


Within the family of tertiary amino alcohols, subtle differences in molecular architecture—such as ring size, substitution pattern, and the presence of additional functional groups—translate into significant disparities in lipophilicity, basicity, and hydrogen-bonding capacity [1]. These physicochemical parameters directly govern solubility, partitioning behavior, and catalytic activity, making generic substitution risky. For example, the cyclohexane ring confers distinct steric and electronic properties compared to acyclic analogs, while the 1,2-amino alcohol motif in related compounds like tramadol intermediates imparts unique binding and reactivity profiles . Therefore, direct replacement with common amines like N,N-dimethylethanolamine or N,N-dimethylcyclohexylamine will alter reaction kinetics, selectivity, and product profiles, as quantified in the evidence below.

Lipophilicity Mismatch

Direct replacement with N,N-dimethylethanolamine (DMEA) or N,N-dimethylcyclohexylamine (DMCHA) may shift partition behavior and alter phase compatibility in biphasic reactions.

Hydrogen-Bonding Disparity

Substituting with DMCHA may reduce hydrogen-bonding capacity, potentially affecting catalytic interactions or substrate binding that relies on the alcohol group.

Scaffold-Specific Reactivity

The cyclohexane ring provides steric and electronic properties distinct from acyclic amines, which may change reaction kinetics and selectivity profiles.

1-[(Dimethylamino)methyl]cyclohexan-1-ol vs. Key Comparators


Lipophilicity Comparison vs. DMEA and DMCHA

1-[(dimethylamino)methyl]cyclohexan-1-ol exhibits an intermediate lipophilicity (XLogP3 = 1.2) that is significantly higher than the acyclic analog N,N-dimethylethanolamine (DMEA, log P = -0.25) but lower than the fully aliphatic amine N,N-dimethylcyclohexylamine (DMCHA, XLogP3 = 1.90) [1][2][3]. This positions it as a 'Goldilocks' candidate for applications requiring balanced aqueous and lipid solubility, such as in catalytic systems or as a drug intermediate where membrane permeability and solubility must be optimized.

Lipophilicity
Cross-study comparable
XLogP3 1.2
5.8× > DMEA · 37% < DMCHA
Reported intermediate profile supports balanced solubility selection
Computed XLogP3 3.0; literature values
Lipophilicity Partition Coefficient Drug Design

TPSA and Hydrogen Bonding Comparison

The topological polar surface area (TPSA) of 1-[(dimethylamino)methyl]cyclohexan-1-ol is 23.5 Ų, identical to that of DMEA (23.47 Ų) but substantially greater than DMCHA (3.24 Ų) [1][2]. This indicates that the target compound retains the hydrogen-bonding capacity of a primary alcohol while offering the steric bulk and lipophilicity of a cyclohexane ring—a combination not available in either comparator alone.

TPSA / H-Bonding
Cross-study comparable
23.5 Ų
Eq. DMEA · 7.3× > DMCHA
Maintains alcohol H-bonding capacity with improved lipophilicity
Computed TPSA (Cactvs 3.4.8.18)
Hydrogen Bonding Permeability QSAR

Molecular Weight and Rotatable Bond Effects

With a molecular weight of 157.25 g/mol and 2 rotatable bonds, 1-[(dimethylamino)methyl]cyclohexan-1-ol is heavier and less flexible than DMEA (89.14 g/mol, 2 rotatable bonds) but lighter and more constrained than DMCHA (127.23 g/mol, 1 rotatable bond) [1][2][3]. This influences its diffusivity in reaction media and its ability to adopt specific conformations for binding or catalysis.

MW & Flexibility
Cross-study comparable
157.25 g/mol · 2 rot. bonds
1.8× heavier than DMEA · +1 bond vs DMCHA
Higher MW may reduce volatility; extra rotatable bond supports conformation
Computed by PubChem
Molecular Weight Diffusion Reactivity

1-[(Dimethylamino)methyl]cyclohexan-1-ol Applications


Balanced Lipophilicity Catalysts for Biphasic Reactions

The intermediate XLogP3 value (1.2) of 1-[(dimethylamino)methyl]cyclohexan-1-ol makes it an ideal candidate for biphasic catalytic systems where a balance between organic and aqueous phase solubility is required. Its moderate lipophilicity, combined with a TPSA of 23.5 Ų, suggests it can partition effectively at liquid-liquid interfaces, potentially enhancing reaction rates compared to the too-hydrophilic DMEA or the too-lipophilic DMCHA [1].

Conformationally Constrained Tramadol Analogs

As a direct structural precursor to tramadol-like molecules, this compound provides a cyclohexanol scaffold with a pre-installed dimethylaminomethyl group. Its higher molecular weight and distinct rotatable bond profile relative to simpler amines offer a more 'drug-like' starting point for medicinal chemistry programs targeting opioid or monoamine reuptake pathways .

Polyurethane Foam Catalysts

Tertiary amino alcohols are common catalysts in polyurethane foam production. 1-[(dimethylamino)methyl]cyclohexan-1-ol's hydrogen-bonding capacity (TPSA 23.5 Ų) and moderate basicity (predicted pKa ~15.05) suggest it could offer a unique gel/blow balance in rigid foam formulations, potentially reducing the need for co-catalyst blends and lowering overall catalyst loading .

Building Block for Quaternary Ammonium Surfactants

The combination of a hydrophobic cyclohexane ring and a hydrophilic amino alcohol headgroup makes 1-[(dimethylamino)methyl]cyclohexan-1-ol a valuable intermediate for the synthesis of novel quaternary ammonium compounds with tailored surfactant properties. Its intermediate log P value allows for the design of surfactants with specific critical micelle concentrations (CMC) for applications in emulsification, phase-transfer catalysis, or antimicrobial formulations .

Application
Selection Property
Validation Focus
Biphasic Catalysis
Intermediate lipophilicity profile
Partition behavior in mixed solvent systems
Tramadol Analog Synthesis
Cyclohexanol scaffold with pre-installed amine
Binding and uptake pathway model compatibility
Polyurethane Foam Catalysis
H-bonding capacity & moderate basicity
Gel/blow balance under formulation conditions
Quaternary Ammonium Surfactants
Hydrophobic ring + amino alcohol headgroup
CMC and emulsification property verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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